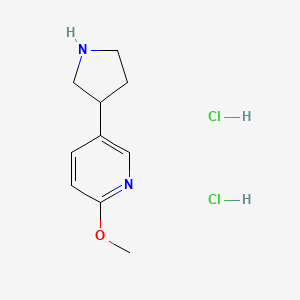

2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1909335-96-1 . It has a molecular weight of 251.16 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14N2O.2ClH/c1-13-10-3-2-8(7-12-10)9-4-5-11-6-9;;/h2-3,7,9,11H,4-6H2,1H3;2*1H . This indicates that the molecule consists of a pyridine ring substituted with a methoxy group at the 2nd position and a pyrrolidin-3-yl group at the 5th position. The molecule also has two hydrochloride groups.Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . It should be stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- Synthesis of Methoxylated Pyrrolinones : The compound has been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003). These reactions often involve rearrangement processes that allow for the functionalization of pyrrolidinone skeletons.

- Conducting Polymers from Pyrrole Derivatives : Derivatives of the compound have shown promise in the synthesis of conducting polymers. These materials, synthesized through electropolymerization, exhibit low oxidation potentials and stability in their conducting form, making them suitable for electronic applications (Sotzing et al., 1996).

Material Science

- Electropolymerization for Conducting Materials : The research into derivatized bis(pyrrol-2-yl) arylenes, including methoxy and pyrrolidinyl substituents, has opened avenues for creating conducting polymers with significant potential in material science. These compounds oxidize at relatively low potentials, leading to stable, electrically conducting forms ideal for various technological applications (Sotzing et al., 1996).

Pharmaceutical Research

- Antimicrobial Activity : Cyanopyridine derivatives, synthesized from bromo-pyrrolidinyl pyridine carbonitriles, have been evaluated for antimicrobial activity against a range of aerobic and anaerobic bacteria. Certain derivatives have shown promising minimal inhibitory concentration values, suggesting potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride involves the reaction of 2-methoxypyridine with pyrrolidine and subsequent conversion of the resulting product to the dihydrochloride salt.", "Starting Materials": [ "2-methoxypyridine", "pyrrolidine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-methoxypyridine is reacted with pyrrolidine in the presence of sodium hydroxide and diethyl ether to form 2-methoxy-5-(pyrrolidin-3-yl)pyridine.", "Step 2: The product from step 1 is dissolved in hydrochloric acid and the dihydrochloride salt is formed by addition of hydrochloric acid.", "Step 3: The dihydrochloride salt is isolated by filtration and washed with water to remove any impurities." ] } | |

Número CAS |

1909335-96-1 |

Fórmula molecular |

C10H15ClN2O |

Peso molecular |

214.69 g/mol |

Nombre IUPAC |

2-methoxy-5-pyrrolidin-3-ylpyridine;hydrochloride |

InChI |

InChI=1S/C10H14N2O.ClH/c1-13-10-3-2-8(7-12-10)9-4-5-11-6-9;/h2-3,7,9,11H,4-6H2,1H3;1H |

Clave InChI |

GKPLQWDJIHWQKJ-UHFFFAOYSA-N |

SMILES |

COC1=NC=C(C=C1)C2CCNC2.Cl.Cl |

SMILES canónico |

COC1=NC=C(C=C1)C2CCNC2.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2765859.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2765862.png)

![(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2765863.png)

![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2765864.png)

![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2765865.png)

![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine](/img/structure/B2765866.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2765870.png)

![2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol](/img/structure/B2765872.png)

![[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B2765875.png)

![2,6-difluoro-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2765878.png)

![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)